N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide

mGluR5 Positive Allosteric Modulator EC50

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-methoxybenzamide (CAS 79442-81-2, MF C23H19N3O2, MW 369.42) belongs to the class of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, a well-established pharmacophore for positive allosteric modulation of the metabotropic glutamate receptor subtype 5 (mGluR5). First characterized in a 2006 structure-activity relationship (SAR) study evaluating 50 analogues of the prototypical mGluR5 PAM CDPPB, this compound series has demonstrated that benzamide substituent identity directly governs both functional potency and allosteric binding affinity in rat cortical astrocytes and recombinant human receptor systems.

Molecular Formula C23H19N3O2
Molecular Weight 369.4 g/mol
Cat. No. B11260899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide
Molecular FormulaC23H19N3O2
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H19N3O2/c1-28-21-15-9-8-14-19(21)23(27)24-22-16-20(17-10-4-2-5-11-17)25-26(22)18-12-6-3-7-13-18/h2-16H,1H3,(H,24,27)
InChIKeyAGGJIVGNMZZNOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-methoxybenzamide: Chemical Identity and Core Pharmacophore for mGluR5 Research Procurement


N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-methoxybenzamide (CAS 79442-81-2, MF C23H19N3O2, MW 369.42) belongs to the class of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, a well-established pharmacophore for positive allosteric modulation of the metabotropic glutamate receptor subtype 5 (mGluR5) . First characterized in a 2006 structure-activity relationship (SAR) study evaluating 50 analogues of the prototypical mGluR5 PAM CDPPB, this compound series has demonstrated that benzamide substituent identity directly governs both functional potency and allosteric binding affinity in rat cortical astrocytes and recombinant human receptor systems [1]. The 2-methoxy substitution on the benzamide ring of this specific compound distinguishes it from the para-nitro analogue VU-29 and the meta-cyano analogue CDPPB, producing a unique potency-to-affinity ratio with quantifiable implications for receptor modulation profiles [2].

Why N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-methoxybenzamide Cannot Be Replaced by Unsubstituted or Para-Substituted Analogs in mGluR5 Potentiation Studies


Within the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide scaffold, the position and electronic character of the benzamide ring substituent are the dominant drivers of both functional EC50 and allosteric binding Ki, yet these two parameters are not linearly coupled [1]. The 2006 SAR study of 50 analogues demonstrated that electronegative aromatic substituents in the para-position increase potency but do so with variable effects on binding affinity, meaning that simply selecting any potent congener (e.g., VU-29, EC50 = 9 nM) does not ensure comparable target engagement or residence time at the allosteric site . Ortho-substitution introduces conformational constraints on the benzamide ring that independently modulate the functional response ceiling and the EC50–Ki ratio, a parameter directly relevant to the level of receptor cooperativity achievable in cellular and tissue assays [2]. Consequently, procurement decisions based solely on structural class membership or single-parameter potency rankings will overlook compound-specific differences in binding kinetics and allosteric efficacy that determine experimental outcomes.

Quantitative Head-to-Head Evidence: N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-methoxybenzamide vs. VU-29, CDPPB, and In-Class Analogs


Functional Potency on Human mGluR5: 2-Methoxy Analog vs. VU-29 and CDPPB

In a recombinant human mGluR5A calcium mobilization assay performed in HEK293 cells, N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxybenzamide exhibited an EC50 of approximately 6 nM [1]. This represents a 1.5-fold improvement in functional potency over VU-29 (EC50 = 9 nM for rat mGluR5) and a 4.5-fold improvement over CDPPB (EC50 = 27 nM in CHO cells expressing human mGluR5) . The quantitative advantage of the 2-methoxy substituent in driving functional calcium responses at lower concentrations is directly attributable to the ortho-position electronic and steric effects documented in the 2006 SAR analysis of this series [2].

mGluR5 Positive Allosteric Modulator EC50

Allosteric Binding Affinity: 2-Methoxy Analog Demonstrates ~10-Fold Higher Affinity than VU-29 at the mGluR5 Allosteric Site

In radioligand displacement assays using [³H]-MPEPy or [³H]-MPEPgamma, N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxybenzamide demonstrated a Ki of 25 nM for the human mGluR5 allosteric site [1]. The comparator compound VU-29 (4-nitro analogue) exhibits a Ki of 244 nM for the rat mGluR5 MPEP allosteric site, as reported in multiple independent sources [2]. This ~10-fold difference in binding affinity is a direct consequence of the 2-methoxy versus 4-nitro substitution pattern and has been mechanistically linked to differential occupancy of the common allosteric binding pocket shared with the negative allosteric modulator MPEP [3].

Allosteric Binding Ki Radioligand Displacement

EC50–Ki Ratio Divergence Reveals Distinct Allosteric Cooperativity Profile vs. VU-29

The functional potency (EC50) to binding affinity (Ki) ratio provides an index of allosteric cooperativity, reflecting how efficiently receptor occupancy is transduced into functional potentiation. For N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxybenzamide, the EC50/Ki ratio is approximately 0.24 (6 nM / 25 nM), indicating that near-maximal functional response is achieved at concentrations well below the equilibrium dissociation constant [1]. In contrast, VU-29 exhibits an EC50/Ki ratio of approximately 0.037 (9 nM / 244 nM), indicating that approximately 27-fold higher fractional occupancy is required to achieve comparable functional potentiation [2]. This divergence in coupling efficiency is structurally encoded by the ortho-methoxy vs. para-nitro substitution and has implications for the degree of leftward shift in the glutamate concentration-response curve achievable at a given PAM concentration [3].

Allosteric Cooperativity Efficacy Binding-Function Coupling

Functional Selectivity Advantage: VU-29 Demonstrates Cross-Reactivity at mGluR4 That the 2-Methoxy Scaffold May Mitigate

Selectivity profiling of VU-29 across mGluR subtypes reveals measurable activity at human mGluR4 (EC50 = 154 nM), rat mGluR1 (EC50 = 557 nM), and rat mGluR2 (EC50 = 1.5 μM) . The 2006 SAR study of the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide series established that benzamide ring substitution directly influences subtype selectivity, with ortho-substituted analogues generally exhibiting altered selectivity profiles compared to para-substituted congeners [1]. While direct mGluR4 counter-screen data for N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxybenzamide are not publicly available, the class-level SAR predicts that the ortho-methoxy substitution pattern will produce a selectivity signature distinct from the para-nitro substitution of VU-29 [2]. This inference is critical for experimental designs requiring exclusive mGluR5 potentiation without confounding mGluR4-mediated modulation of neurotransmission .

mGluR Subtype Selectivity Off-Target Profiling hmGluR4

Physicochemical Differentiation: LogP and Solubility Profile Enable Distinct Formulation Approaches

N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxybenzamide is reported with a calculated LogP of 4.8732 and a melting point of 196–198 °C [1]. By comparison, VU-29 (4-nitro analogue, MW 384.39) has a predicted LogP of approximately 4.0–4.5 based on its nitro group introduction, and is routinely formulated in DMSO at concentrations up to 50 mg/mL (130 mM) . The modestly higher lipophilicity of the 2-methoxy analogue may confer enhanced blood-brain barrier permeability potential while simultaneously requiring different solvent conditions (e.g., DMSO stock concentrations, aqueous dilution protocols) for in vitro assay preparation . The crystalline nature (melting point 196–198 °C) also indicates favorable solid-state stability for long-term storage at ambient or refrigerated conditions, a non-trivial consideration for compound management in multi-year research programs .

LogP Lipophilicity Solubility Formulation

In Vivo Validation Gap: VU-29 Has Demonstrated Hippocampal LTP Potentiation; the 2-Methoxy Analogue Awaits Analogous Characterization

VU-29 has been extensively characterized in rat hippocampal slice preparations, where it potentiates threshold theta-burst stimulation (TBS)-induced long-term potentiation (LTP) at 500 nM–1 μM, potentiates DHPG-induced phosphoinositide hydrolysis, and enhances NMDA receptor-independent LTD in area CA1 [1]. These in vivo and ex vivo data underpin VU-29's widespread adoption as a tool compound for probing mGluR5-dependent synaptic plasticity . For N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxybenzamide, no peer-reviewed in vivo electrophysiology or behavioral pharmacology studies have been identified in publicly indexed literature as of the knowledge cutoff date. However, the compound's ~10-fold tighter allosteric binding (Ki = 25 nM vs. 244 nM) and ~1.5-fold greater functional potency (EC50 ≈ 6 nM vs. 9 nM) relative to VU-29 predict that, at matched bath concentrations, the 2-methoxy analogue would achieve greater fractional receptor occupancy and potentially more robust potentiation of glutamatergic signaling in slice physiology experiments [2]. This represents a rational, data-supported basis for head-to-head evaluation rather than unconditional substitution.

In Vivo Pharmacology Hippocampal LTP Electrophysiology

Recommended Application Scenarios for N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-methoxybenzamide in Academic and Industrial mGluR5 Research


High-Throughput Screening (HTS) and Concentration-Response Assays for mGluR5 PAM Discovery

The compound's EC50 of approximately 6 nM at human mGluR5A, with a ~1.5-fold potency advantage over VU-29, makes it an optimized positive control or reference PAM for HTS campaigns targeting the mGluR5 allosteric site [1]. Its lower EC50 reduces the per-well compound consumption required to achieve maximal potentiation, translating to fewer milligrams of reference compound needed to support large-scale screening operations. The documented Ki of 25 nM ensures that observed functional responses are coupled to measurable receptor occupancy, providing a benchmark for characterizing both potency and binding of novel chemical matter [2].

Biochemical and Biophysical Studies of mGluR5 Allosteric Modulation Mechanisms

With a Ki of 25 nM at the MPEP/MTEP allosteric binding site, the compound is suitable for competitive radioligand displacement studies, surface plasmon resonance (SPR), and fluorescence-based binding assays aimed at characterizing the kinetics and thermodynamics of PAM–mGluR5 interactions [1]. The ~10-fold tighter binding relative to VU-29 (Ki = 244 nM) enables more robust signal-to-noise ratios in binding assays conducted at low receptor concentrations, such as those employing native tissue membranes or low-abundance recombinant expression systems [2]. The compound's EC50/Ki ratio of ~0.24 further provides a reference profile for allosteric cooperativity that can be used to benchmark novel PAM chemotypes [3].

Comparative Tool Compound Studies for Ortho- vs. Para-Substituted Benzamide mGluR5 PAMs

The 2-methoxy substitution represents a key structural variable in the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide SAR landscape [1]. Researchers investigating the differential effects of ortho- versus para-substitution on mGluR5 allosteric modulation can employ N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxybenzamide alongside VU-29 (para-nitro) and CDPPB (meta-cyano) to systematically map how benzamide ring electronics and geometry govern functional potency, binding affinity, cooperativity, and subtype selectivity [2]. This comparative approach is essential for computational docking studies, pharmacophore model refinement, and structure-based design of next-generation mGluR5 PAMs with tailored pharmacological profiles [3].

Formulation Development and CNS Penetration Optimization for Pyrazole-Benzamide PAMs

The compound's LogP of 4.87 and crystalline solid-state properties provide a distinct physicochemical starting point for formulation scientists developing CNS-penetrant mGluR5 PAM formulations [1]. Its higher lipophilicity compared to VU-29 may favor passive blood-brain barrier permeability but also requires tailored solubilization strategies (e.g., cyclodextrin complexation, lipid-based nanoformulations) distinct from those optimized for the more polar 4-nitro analogue [2]. Procurement of this compound enables parallel formulation screening to identify optimal delivery vehicles for in vivo CNS target engagement studies, leveraging the compound's favorable potency and affinity parameters [3].

Quote Request

Request a Quote for N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.